molecular formula C11H14N4O4 B084279 1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide CAS No. 14052-76-7

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide

Cat. No. B084279
CAS RN: 14052-76-7
M. Wt: 266.25 g/mol
InChI Key: VKZWXIOFWQSPIL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a hydrazide derivative of furfural, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide involves the formation of a covalent bond with the active site of enzymes. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. This mechanism of action has been studied extensively in relation to specific enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have antioxidant properties and to be able to scavenge free radicals. It has also been studied for its potential anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide in lab experiments is its specificity for certain enzymes. This allows researchers to study the role of these enzymes in biological processes in a more targeted manner. However, one limitation of using this compound is its potential toxicity, which must be carefully considered in experimental design.

Future Directions

There are many potential future directions for research on 1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is its potential use as a therapeutic agent for a variety of diseases, including Alzheimer's disease and cancer. Additionally, further studies could be done to explore its antioxidant and anti-inflammatory properties, as well as its potential toxicity and safety profile. Overall, 1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide can be synthesized through a reaction between furfural and piperidinecarboxylic acid hydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting compound can be purified through recrystallization or chromatography techniques.

Scientific Research Applications

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide has been used in a variety of scientific research applications, including studies on the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in biological processes.

properties

CAS RN

14052-76-7

Product Name

1-Piperidinecarboxylic acid, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperidine-1-carboxamide

InChI

InChI=1S/C11H14N4O4/c16-11(14-6-2-1-3-7-14)13-12-8-9-4-5-10(19-9)15(17)18/h4-5,8H,1-3,6-7H2,(H,13,16)/b12-8+

InChI Key

VKZWXIOFWQSPIL-XYOKQWHBSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1CCN(CC1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

14052-76-7

synonyms

1-Piperidinecarboxylic acid 2-(5-nitrofurfurylidene) hydrazide

Origin of Product

United States

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